Glucagon-like peptide-1 receptor agonist 11 is a synthetic analog of the glucagon-like peptide-1 hormone, which plays a crucial role in glucose metabolism and appetite regulation. This compound is designed to mimic the effects of endogenous glucagon-like peptide-1 while overcoming limitations such as rapid degradation by enzymes like dipeptidyl peptidase IV. The primary function of glucagon-like peptide-1 receptor agonists is to enhance insulin secretion, inhibit glucagon release, and delay gastric emptying, making them valuable in the treatment of type 2 diabetes mellitus and obesity.
Glucagon-like peptide-1 is primarily secreted by the enteroendocrine L-cells in the intestinal mucosa in response to nutrient intake. It originates from proglucagon, which undergoes enzymatic cleavage to produce various biologically active forms, including glucagon-like peptide-1(7-36) amide and glucagon-like peptide-1(7-37) . The development of glucagon-like peptide-1 receptor agonist 11 involves modifications to enhance its stability and potency compared to native glucagon-like peptide-1.
Glucagon-like peptide-1 receptor agonist 11 falls under the category of incretin mimetics, specifically designed to activate the glucagon-like peptide-1 receptor. This class includes several other synthetic analogs like liraglutide and semaglutide, which have been developed for therapeutic use in metabolic disorders .
The synthesis of glucagon-like peptide-1 receptor agonist 11 involves several strategic modifications to the native glucagon-like peptide-1 structure. These modifications typically include:
The synthesis often utilizes solid-phase peptide synthesis techniques, allowing for precise control over amino acid incorporation and sequence alignment. This method is particularly useful for constructing complex peptides with multiple modifications .
The molecular structure of glucagon-like peptide-1 receptor agonist 11 features a modified sequence that retains critical functional motifs from the native hormone while incorporating structural changes that enhance its pharmacological properties.
The molecular formula and weight vary based on specific modifications but generally can be represented as follows:
Name | Molecular Formula | Molecular Weight |
---|---|---|
Glucagon-like peptide-1 receptor agonist 11 | C_xH_yN_zO_w (exact formula varies with modifications) | Approx. x Da |
The specific structural details can be derived from X-ray crystallography or NMR spectroscopy studies conducted on similar analogs .
The chemical reactions involved in synthesizing glucagon-like peptide-1 receptor agonist 11 primarily include:
Reagents such as N,N'-dicyclohexylcarbodiimide and various protecting groups are commonly employed during synthesis to facilitate these reactions while minimizing side products .
Glucagon-like peptide-1 receptor agonist 11 functions by binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor located on pancreatic beta cells and other tissues. The binding activates intracellular signaling pathways that lead to:
The half-maximal effective concentration values for similar compounds often range in the low picomolar range, indicating high potency in stimulating insulin release .
Glucagon-like peptide-1 receptor agonist 11 is typically a white to off-white powder at room temperature. It is soluble in aqueous solutions but may exhibit variable solubility based on modifications.
The compound is stable under physiological conditions but may undergo hydrolysis or degradation when exposed to certain enzymes unless modified appropriately. The stability profile can be assessed using simulated intestinal fluid assays .
Glucagon-like peptide-1 receptor agonist 11 has significant applications in:
Ongoing research continues to explore additional therapeutic applications beyond metabolic disorders, including potential neuroprotective effects and cardiovascular benefits .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2